This compound can be sourced from various chemical suppliers and is classified under organic compounds with potential pharmaceutical applications. Pyrazole derivatives, including this compound, are often investigated for their roles as enzyme inhibitors, receptor modulators, and in other therapeutic contexts.
The synthesis of 1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride typically involves several key steps:
For large-scale production, methods may be adapted to improve yield and efficiency, including continuous flow reactors and automated systems that optimize reaction conditions such as temperature and pressure.
The molecular formula for 1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is . Its structure features:
| Property | Value |
|---|---|
| Molecular Weight | 291.70 g/mol |
| IUPAC Name | 1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
| InChI | InChI=1S/C13H15ClFN3/c1-2-5-7(6)10(14)12(15)13(8)9(11)4/h2-5,8H,6H2,1H3;1H |
| InChI Key | KFPWVHFSAOZFNK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC(=CC=C2)F)C(F)F.Cl |
1-Cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
Reaction conditions typically involve organic solvents such as dichloromethane or ethanol at controlled temperatures.
The mechanism of action for 1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is primarily based on its ability to interact with specific biological targets:
The presence of the cyclopentyl and fluorophenyl groups enhances its binding affinity and selectivity towards these targets.
The physical properties of 1-cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride include:
Chemical properties include:
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize this compound's purity and structural integrity.
1-Cyclopentyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride has several potential applications:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5